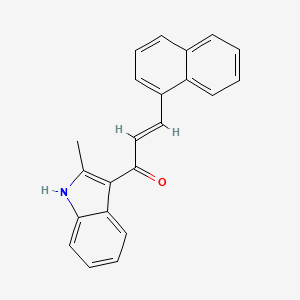
1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one, also known as MI-Naph, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MI-Naph belongs to the family of indole-based compounds and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. This compound has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the production of pro-inflammatory cytokines. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective activity.
Advantages and Limitations for Lab Experiments
1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one has several advantages for lab experiments. This compound is a synthetic compound, which allows for easy and reproducible synthesis. This compound is also stable under various conditions, which allows for long-term storage and handling. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Therefore, more studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
For 1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one research include:
1. Determining the pharmacokinetics and toxicity of this compound in vivo.
2. Investigating the efficacy of this compound in animal models of cancer, inflammation, and neurodegenerative disorders.
3. Developing this compound derivatives with improved potency and selectivity.
4. Investigating the mechanism of action of this compound in more detail.
5. Conducting clinical trials to determine the safety and efficacy of this compound in humans.
Conclusion:
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects and has great potential for therapeutic applications in various diseases. Further studies are needed to determine the safety and efficacy of this compound in vivo and to develop this compound derivatives with improved potency and selectivity.
Synthesis Methods
1-(2-methyl-1H-indol-3-yl)-3-(1-naphthyl)-2-propen-1-one can be synthesized by a simple one-pot reaction between 2-methylindole-3-carboxaldehyde and 1-naphthylacetonitrile in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
properties
IUPAC Name |
(E)-1-(2-methyl-1H-indol-3-yl)-3-naphthalen-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-15-22(19-11-4-5-12-20(19)23-15)21(24)14-13-17-9-6-8-16-7-2-3-10-18(16)17/h2-14,23H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCUCWRUVIPMHN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-ethyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5346782.png)

![4-(diethylamino)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346786.png)
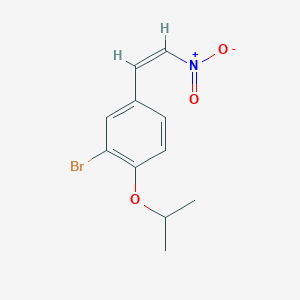
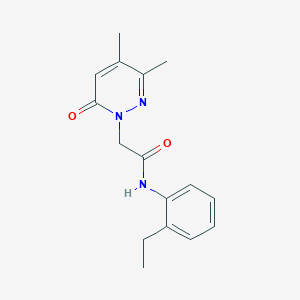
![7-(3-chlorophenyl)-4-[(diethylamino)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5346812.png)
![1'-(cyclopropylcarbonyl)-N-[2-(3-methylphenyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346819.png)
![4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5346842.png)
![8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5346845.png)
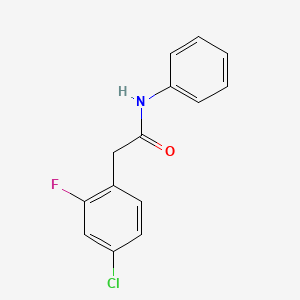
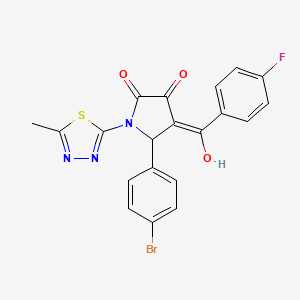
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5346865.png)
![3-(3-hydroxypropyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346875.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)